molecular formula C12H17F2NO3Si B8028768 Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane

Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane

Cat. No.: B8028768
M. Wt: 289.35 g/mol
InChI Key: BDOZLEZPBLRPEF-UHFFFAOYSA-N
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Description

Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, two fluorine atoms, a nitro group, and a dimethylsilane moiety attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 3,5-difluoro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the dimethylsilane moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinone derivatives under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted phenoxy derivatives.

    Reduction: Amino-substituted phenoxy compounds.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane depends on the specific application and the chemical environment. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The dimethylsilane moiety can provide steric protection and influence the compound’s overall stability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(3,5-difluoro-4-methoxyphenoxy)dimethylsilane
  • Tert-butyl(3,5-difluoro-4-aminophenoxy)dimethylsilane
  • Tert-butyl(3,5-difluoro-4-chlorophenoxy)dimethylsilane

Uniqueness

Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane is unique due to the presence of both fluorine and nitro groups on the phenoxy ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

tert-butyl-(3,5-difluoro-4-nitrophenoxy)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO3Si/c1-12(2,3)19(4,5)18-8-6-9(13)11(15(16)17)10(14)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOZLEZPBLRPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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